(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
Overview
Description
(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine is a chiral compound that features a piperidine ring substituted with a methylpyrrolidine moiety
Scientific Research Applications
(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Safety and Hazards
“(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine” is a combustible liquid . It can cause skin irritation and serious eye irritation . Therefore, it is recommended to handle this compound with protective gloves, eye protection, and face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
Future Directions
The pyrrolidine ring and its derivatives, including “(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine”, have shown great potential in drug discovery . Future research may focus on exploring new synthetic strategies and investigating the influence of steric factors on biological activity . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine typically involves the reaction of piperidine with (S)-1-methyl-2-pyrrolidinemethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and reactors allows for precise control over reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine or pyrrolidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-((1-methylpyrrolidin-2-yl)methyl)piperidine: The enantiomer of the compound, differing in its chiral configuration.
1-((1-methylpyrrolidin-2-yl)methyl)piperidine: The racemic mixture containing both enantiomers.
Uniqueness
(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in applications where chiral specificity is crucial.
Properties
IUPAC Name |
1-[[(2S)-1-methylpyrrolidin-2-yl]methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-12-7-5-6-11(12)10-13-8-3-2-4-9-13/h11H,2-10H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVPSRADUBPOKJ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CN2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456139 | |
Record name | 1-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84466-85-3 | |
Record name | 1-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-1-Methyl-2-(1-piperidinomethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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